3-(Cyclohexylmethylidene)azetidine
Overview
Description
3-(Cyclohexylmethylidene)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds . This compound is of interest in various fields such as organic synthesis and medicinal chemistry due to its distinctive structural properties .
Mechanism of Action
Target of Action
Azetidines, a class of compounds to which 3-(cyclohexylmethylidene)azetidine belongs, are known to interact with various biological targets .
Mode of Action
Azetidines are known to exhibit their effects through a [2 + 2] photocycloaddition reaction with an imine and an alkene component, known as the aza paternò–büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .
Biochemical Pathways
Azetidines are known to be involved in various biochemical pathways due to their high ring-strain energy, strong molecular rigidity, and satisfactory stability .
Pharmacokinetics
Azetidines are known to exhibit improved pharmacokinetic properties and metabolic stability when incorporated into pharmaceutically relevant scaffolds .
Result of Action
Azetidines are known to exhibit a variety of effects due to their unique chemical structure and reactivity .
Action Environment
The reactivity of azetidines is known to be influenced by various factors, including temperature and the presence of other chemical compounds .
Biochemical Analysis
Biochemical Properties
3-(Cyclohexylmethylidene)azetidine plays a significant role in biochemical reactions due to its unique structure. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with azetidine-containing natural products, which are known for their high ring-strain energy and strong molecular rigidity . These interactions often involve the cleavage of N–C bonds, which can trigger unique reactivity under appropriate conditions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, azetidines, including this compound, have been used as motifs in drug discovery, polymerization, and chiral templates
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression. The compound’s high ring-strain energy and strong molecular rigidity facilitate these interactions, making it a potent agent in biochemical reactions . The unique four-membered ring scaffold of azetidines, including this compound, represents a privileged motif in medicinal chemistry .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that azetidines, including this compound, exhibit unique reactivity that can be triggered under appropriate reaction conditions . This reactivity is driven by the compound’s considerable ring strain, which lies between that of less stable aziridines and unreactive pyrrolidines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it could cause toxic or adverse effects. The threshold effects observed in these studies highlight the importance of dosage in determining the compound’s impact on biological systems .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s unique structure allows it to participate in complex biochemical reactions, making it a valuable tool in metabolic studies .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions are crucial for the compound’s activity and function in biological systems .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. These processes ensure that the compound exerts its effects in the appropriate cellular context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylmethylidene)azetidine can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the cyclocondensation of alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . Additionally, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper catalysts has been reported .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of microwave-assisted synthesis and catalytic processes are favored for their efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexylmethylidene)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts .
Major Products
The major products formed from these reactions include various substituted azetidines, oxides, and reduced derivatives, which have applications in different chemical and pharmaceutical processes .
Scientific Research Applications
3-(Cyclohexylmethylidene)azetidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor for the synthesis of bioactive molecules and pharmaceutical agents.
Industry: The compound is utilized in the production of polymers, coatings, and other industrial materials.
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
2-Azetidinones: Four-membered lactams with similar ring strain but different reactivity due to the presence of a carbonyl group.
Uniqueness
3-(Cyclohexylmethylidene)azetidine is unique due to its balance of ring strain and stability, which provides a distinctive reactivity profile compared to aziridines and pyrrolidines . Its structure allows for specific interactions and reactions that are not as feasible with other similar compounds .
Properties
IUPAC Name |
3-(cyclohexylmethylidene)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-2-4-9(5-3-1)6-10-7-11-8-10/h6,9,11H,1-5,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWQRGSGTKUQPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C=C2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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